tert-Butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
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Overview
Description
tert-Butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic organic compound It is characterized by a pyrrole ring substituted with a tert-butyl ester group at the nitrogen atom, a bromine atom at the 4-position, and a carbonyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of 4-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, although specific conditions for such reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.
Reduction: Reducing agents like sodium borohydride in solvents such as methanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution: Formation of 4-substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-hydroxy derivatives.
Oxidation: Formation of more oxidized pyrrole derivatives.
Scientific Research Applications
tert-Butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds due to its structural features.
Material Science: May be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is not well-documented. its reactivity can be attributed to the presence of the bromine atom and the carbonyl group, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Lacks the bromine atom at the 4-position.
tert-Butyl 4-chloro-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
tert-Butyl 4-fluoro-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom at the 4-position makes tert-Butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate unique compared to its analogs. This substitution can significantly influence its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl 3-bromo-5-oxo-2H-pyrrole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3/c1-9(2,3)14-8(13)11-5-6(10)4-7(11)12/h4H,5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZPSQDKVBXRRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC1=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587830 |
Source
|
Record name | tert-Butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947407-87-6 |
Source
|
Record name | 1,1-Dimethylethyl 4-bromo-2,5-dihydro-2-oxo-1H-pyrrole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947407-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-bromo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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